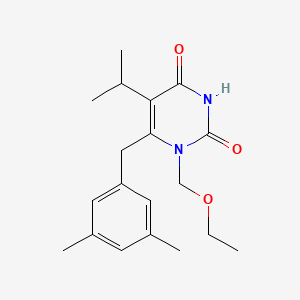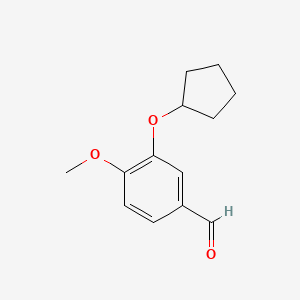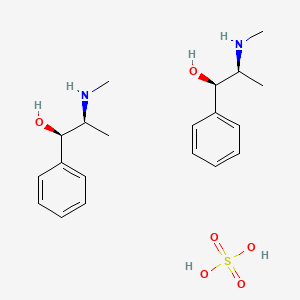
エフェドリン硫酸塩
説明
Ephedrine sulfate is a central nervous system stimulant and sympathomimetic agent derived from the plant genus Ephedra. It is commonly used to prevent low blood pressure during anesthesia, treat asthma, narcolepsy, and obesity, although it is not the preferred treatment for these conditions . Ephedrine sulfate works by inducing the release of norepinephrine, thereby indirectly activating alpha- and beta-adrenergic receptors .
科学的研究の応用
Ephedrine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic synthesis.
Biology: Studied for its effects on the central nervous system and its role in neurotransmitter release.
Medicine: Used to treat hypotension, asthma, and nasal congestion.
Industry: Utilized in the production of bronchodilators and decongestants.
作用機序
Target of Action
Ephedrine sulfate is a sympathomimetic amine that primarily targets α- and β-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .
Mode of Action
Ephedrine sulfate acts as an agonist at α- and β-adrenergic receptors, meaning it binds to these receptors and activates them . Additionally, it indirectly causes the release of norepinephrine from sympathetic neurons . This dual action leads to increased heart rate, bronchial relaxation, and constriction of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by ephedrine sulfate involves the release and reuptake of norepinephrine . By inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles, ephedrine sulfate enhances the overall adrenergic response . This leads to downstream effects such as vasoconstriction, increased heart rate, and bronchial relaxation .
Pharmacokinetics
It has a rapid onset of action when administered intravenously
Result of Action
The molecular and cellular effects of ephedrine sulfate’s action include vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) . These effects can lead to an increase in blood pressure and improved oxygen supply to the body tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ephedrine sulfate. For instance, the content of ephedrine alkaloids in the Ephedra plant (from which ephedrine is derived) can vary according to the species, time of harvest, geographical location, and growing conditions . Furthermore, research suggests that the content of ephedrine alkaloids can change with temperature and soil moisture . .
生化学分析
Biochemical Properties
Ephedrine sulfate interacts with alpha- and beta-adrenergic receptors, causing the indirect release of norepinephrine from sympathetic neurons . This interaction inhibits norepinephrine reuptake and displaces more norepinephrine from storage vesicles . The medicinal and therapeutic effects of Ephedrine sulfate are related to alkaloids such as ephedrine, pseudoephedrine, norephedrine, and methylephedrine .
Cellular Effects
Ephedrine sulfate has various effects on cells and cellular processes. It increases blood pressure by stimulating heart rate and cardiac output and variably increasing peripheral resistance . It also causes bronchodilation due to the activation of beta-adrenergic receptors in the lungs .
Molecular Mechanism
Ephedrine sulfate acts as both a direct and indirect sympathomimetic. As a direct effect, ephedrine sulfate activates alpha-adrenergic and beta-adrenergic receptors . It also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .
Temporal Effects in Laboratory Settings
The effects of Ephedrine sulfate can change over time in laboratory settings. For example, repeated administration of ephedrine may cause tachyphylaxis
Dosage Effects in Animal Models
In animal models, the effects of Ephedrine sulfate can vary with different dosages. For dogs, the recommended dosage for hypotension is 0.05–0.2 mg/kg intravenously . The dose should be adjusted according to effect but there is a maximum dose of 2.5 mg/kg orally every 12 hours .
Metabolic Pathways
Ephedrine sulfate is largely unmetabolized, with its metabolite being norephedrine
Transport and Distribution
Ephedrine sulfate is transported and distributed within cells and tissues. It is administered by mouth, intravenous (IV), intramuscular (IM), subcutaneous (SC) routes . The volume of distribution of oral ephedrine is an average of 215.6L .
Subcellular Localization
Given its mechanism of action, it is likely that Ephedrine sulfate primarily interacts with adrenergic receptors located on the cell surface .
準備方法
Synthetic Routes and Reaction Conditions: Ephedrine can be synthesized from benzaldehyde and nitroethane through a Henry reaction, followed by catalytic hydrogenation. The resulting product is then treated with sulfuric acid to obtain ephedrine sulfate .
Industrial Production Methods: Industrial production of ephedrine sulfate often involves the extraction of ephedrine from the Ephedra plant. The plant material is processed using solvents such as dichloroethane, benzene, chloroform, and toluene. The extracted ephedrine is then converted to its sulfate form by reacting with sulfuric acid .
Types of Reactions:
Oxidation: Ephedrine can undergo oxidation to form norephedrine.
Reduction: Reduction of ephedrine can yield methamphetamine.
Substitution: Ephedrine can participate in substitution reactions, such as the reaction with ninhydrin for quantitative analysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Ninhydrin is used for colorimetric analysis.
Major Products:
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Colored complexes with ninhydrin
類似化合物との比較
Pseudoephedrine: Similar in structure but less potent in stimulating the central nervous system.
Norephedrine: An oxidation product of ephedrine with similar sympathomimetic effects.
Methylephedrine: A methylated derivative with bronchodilator properties.
Uniqueness: Ephedrine sulfate is unique due to its dual action as both a direct and indirect sympathomimetic agent. This makes it more versatile in its applications compared to its analogs, which may only act through one mechanism .
特性
CAS番号 |
134-72-5 |
|---|---|
分子式 |
C10H17NO5S |
分子量 |
263.31 g/mol |
IUPAC名 |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |
InChIキー |
XVPDSDYVNYOVMP-GNAZCLTHSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
外観 |
Solid powder |
melting_point |
473 to 478 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
134-72-5 |
物理的記述 |
Ephedrine sulfate is a white microcrystalline powder. Odorless. Central nervous system stimulant. |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ephedrine Ephedrine Erythro Isomer Ephedrine Hydrochloride Ephedrine Renaudin Ephedrine Sulfate Erythro Isomer of Ephedrine Hydrochloride, Ephedrine Renaudin, Ephedrine Sal Phedrine Sal-Phedrine SalPhedrine Sulfate, Ephedrine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



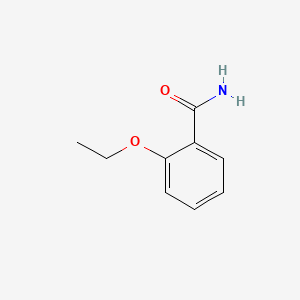
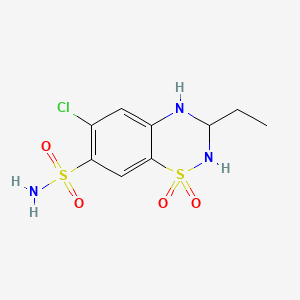



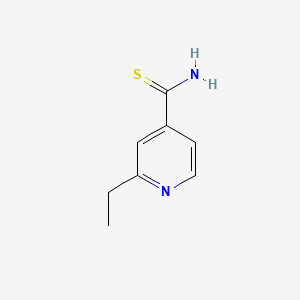
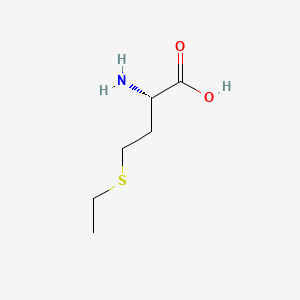
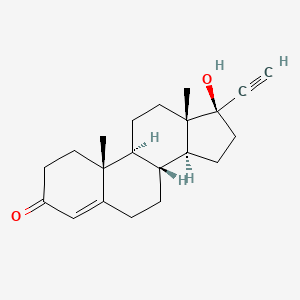
![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)
